molecular formula C23H20N2O4 B354566 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid CAS No. 940459-88-1

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid

Cat. No.: B354566
CAS No.: 940459-88-1
M. Wt: 388.4g/mol
InChI Key: GVUZXHMPXKIQAE-UHFFFAOYSA-N
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Description

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzoic acid core linked through a urea-functionalized aniline spacer to a 3-phenylpropanamide group, a structural motif present in various pharmacologically active agents. Its molecular architecture suggests potential as a key intermediate or building block in the synthesis of more complex molecules for drug discovery projects. Researchers can leverage this compound in developing novel enzyme inhibitors or receptor ligands, particularly given that similar benzanilide-based structures have been investigated as modulators of biological targets such as the Peroxisome Proliferator-Activated Receptor (PPAR) family . The presence of the carboxylic acid and amide functional groups provides sites for further chemical modification, making it a versatile scaffold for constructing compound libraries. It is supplied strictly for research applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUZXHMPXKIQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Amide Coupling Approach

The most widely reported method involves sequential amide bond formation using carbodiimide-based coupling agents. A two-step protocol begins with the synthesis of 3-phenylpropanoyl chloride, followed by its reaction with 3-nitroaniline to yield 3-[(3-phenylpropanoyl)amino]aniline. This intermediate is subsequently coupled with phthalic anhydride-derived 2-carboxybenzoyl chloride to form the target compound.

Key Reaction Steps:

  • Acylation of 3-nitroaniline:
    3-nitroaniline+3-phenylpropanoyl chlorideEt3N, DCM3-[(3-phenylpropanoyl)amino]nitrobenzene\text{3-nitroaniline} + \text{3-phenylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-[(3-phenylpropanoyl)amino]nitrobenzene}
    The reaction proceeds in dichloromethane (DCM) with triethylamine (Et3_3N) as a base, achieving 85–90% yield after 6 hours at 0–5°C.

  • Nitro Group Reduction:
    3-[(3-phenylpropanoyl)amino]nitrobenzeneH2/Pd-C, EtOH3-[(3-phenylpropanoyl)amino]aniline\text{3-[(3-phenylpropanoyl)amino]nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{3-[(3-phenylpropanoyl)amino]aniline}
    Catalytic hydrogenation at 40 psi H2_2 pressure for 3 hours furnishes the aniline derivative in 92% yield.

  • Final Amide Coupling:
    3-[(3-phenylpropanoyl)amino]aniline+2-carboxybenzoyl chlorideDMAP, DMFTarget Compound\text{3-[(3-phenylpropanoyl)amino]aniline} + \text{2-carboxybenzoyl chloride} \xrightarrow{\text{DMAP, DMF}} \text{Target Compound}
    Using 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves one-pot coupling of pre-formed 3-[(3-phenylpropanoyl)amino]aniline with 2-carboxybenzoyl chloride under microwave conditions:

Optimized Parameters:

  • Temperature: 135°C

  • Time: 2 minutes

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 96%

This method eliminates intermediate isolation steps, making it preferable for high-throughput applications.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base profoundly impacts reaction efficiency:

Parameter Conventional Method Microwave Method
Solvent DCM/DMFTHF
Base Et3_3N/DMAPNone
Reaction Time 18 hours2 minutes
Yield 78%96%

Microwave methods avoid base-induced side reactions, such as ester hydrolysis, by leveraging rapid kinetic control.

Catalytic Hydrogenation Challenges

Reduction of the nitro intermediate requires careful catalyst handling:

  • Catalyst Deactivation: Pd-C catalysts are prone to poisoning by residual acyl chlorides. Pre-purification via silica gel chromatography is essential.

  • Solvent Purity: Ethanol must be rigorously dried to prevent ketone formation via over-reduction.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy:

    • N-H stretch: 3280 cm1^{-1} (amide A)

    • C=O stretches: 1680 cm1^{-1} (aryl carbonyl), 1645 cm1^{-1} (amide I).

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 12.8 (s, 1H, COOH)

    • δ 10.2 (s, 1H, CONH)

    • δ 8.1–7.2 (m, 12H, aromatic).

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Conventional Method Microwave Method
Equipment Cost LowHigh
Energy Consumption HighLow
Batch Size 1–5 kg100 g–1 kg

Microwave synthesis remains limited to small-scale production due to equipment constraints, whereas conventional methods dominate bulk manufacturing.

Emerging Methodologies

Enzymatic Amide Bond Formation

Recent advances employ lipase catalysts (e.g., Candida antarctica Lipase B) for solvent-free amidation, achieving 82% yield at 50°C in 24 hours . While promising, enzyme costs currently preclude large-scale adoption.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted amides or anilines .

Scientific Research Applications

Antiviral Activity

Recent studies have explored the use of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid as a potential antiviral agent. In particular, its structural analogs have been investigated for their efficacy against viruses such as SARS-CoV-2. Molecular docking studies have indicated that compounds with similar structures exhibit significant binding affinity to viral proteases, suggesting that they could serve as effective inhibitors in antiviral therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of benzoic acids can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The structural features of this compound may enhance its activity against certain cancer types, making it a candidate for further investigation in cancer pharmacotherapy .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and carbonyl group modifications. The synthetic strategy is crucial for optimizing yield and purity, which directly influences the compound's biological activity.

StepReaction TypeKey Reagents
1Amide FormationPhenylpropanoyl amine + benzoic acid derivative
2Carbonyl ModificationUse of activating agents (e.g., EDC, DCC)
3PurificationColumn chromatography

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the chemical structure and purity of the compound.

Study on Antiviral Efficacy

A recent study published in a peer-reviewed journal highlighted the antiviral efficacy of structural analogs of this compound against SARS-CoV-2 main protease. The study utilized molecular dynamics simulations to demonstrate the stability and binding interactions of these compounds with viral proteins, indicating their potential as therapeutic agents against COVID-19 .

Investigation into Anticancer Activity

Another research effort focused on evaluating the anticancer properties of benzoic acid derivatives, including this compound). The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo models, providing a basis for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Name Key Structural Differences Biological Relevance
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid 3-Phenylpropanoyl group at meta-anilino position; benzoic acid core Potential anti-inflammatory agent
Flufenamic Acid (FFA) 3-(Trifluoromethyl)anilino substitution at ortho position Slo2.1 channel activator
Niflumic Acid Pyridine-3-carboxylic acid core; 3-(trifluoromethyl)anilino substitution Anti-inflammatory, analgesic
2-{[4-(diethylamino)anilino]carbonyl}benzoic acid Diethylamino group at para-anilino position Not reported; structural analog
2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid Azepanylcarbonyl group at para-anilino position; higher molecular weight (366.42 g/mol) Bioactive small molecule

The target compound’s 3-phenylpropanoyl group introduces steric bulk and lipophilicity compared to trifluoromethyl (FFA) or pyridine (niflumic acid) substituents. This may influence receptor binding kinetics and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 382.39 (calculated) ~3.5 Insoluble in water Not reported
Flufenamic Acid 281.23 5.1 0.01 (water) 168–172
2-{[4-(diethylamino)anilino]carbonyl}benzoic acid 312.36 2.8 Moderate in DMSO Not reported
2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid 366.42 ~4.2 Low in water Not reported

*Predicted using fragment-based methods.

The target compound’s higher molecular weight and lipophilicity (estimated LogP ~3.5) suggest enhanced membrane permeability but reduced aqueous solubility compared to FFA (LogP 5.1) .

Pharmacokinetic Considerations

  • Metabolic Stability: The 3-phenylpropanoyl group may resist oxidative metabolism compared to smaller substituents (e.g., -OCH₃ in 2-{[(4-methoxybenzyl)amino]carbonyl}benzoic acid) .
  • Hydrogen Bonding: Intramolecular H-bonds (observed in analogs like (Z)-3-[(2-fluoroanilino)carbonyl]acrylamide) could stabilize the target compound’s conformation, enhancing bioavailability .

Biological Activity

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid, also known by its CAS Number 940459-88-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interactions within biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C23_{23}H20_{20}N2_2O4_4, with a molecular weight of approximately 388.43 g/mol. The structure includes a benzoic acid moiety linked to an aniline derivative, which is further substituted with a phenylpropanoyl group. This structural complexity may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC23_{23}H20_{20}N2_2O4_4
Molecular Weight388.43 g/mol
CAS Number940459-88-1
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that benzoic acid derivatives, including this compound, exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have highlighted the antimicrobial potential of benzoic acid derivatives against bacteria and fungi. For instance, compounds similar in structure have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been explored, particularly in cancer research. Similar benzoic acid derivatives have demonstrated cytotoxic effects on cancer cell lines .
  • Proteostasis Modulation : Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and neurodegenerative diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity. For example, derivatives showed comparable effectiveness to conventional antibiotics against Gram-positive bacteria .

Antiproliferative Studies

In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, one study reported that a closely related compound activated caspase pathways, leading to increased cell death in cancerous cell lines .

Proteostasis Network Modulation

The compound's influence on proteostasis was investigated through in silico studies and cell-based assays. Results indicated that it could act as a modulator of the proteasome and lysosomal pathways, enhancing protein degradation mechanisms essential for cellular health .

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